Properties of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Properties of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
An In-depth Technical Guide to 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of significant interest to the drug discovery and development sector. Heterocyclic scaffolds, particularly those incorporating oxadiazole and thiophene moieties, are foundational to many modern therapeutics.[1][2][3] This document delineates the core physicochemical properties of the title compound, proposes a robust synthetic pathway, and outlines detailed protocols for its characterization. Furthermore, we synthesize existing knowledge on related structures to postulate its potential pharmacological profile, focusing on anti-inflammatory applications, and provide actionable experimental designs for its investigation. This guide is intended for researchers, medicinal chemists, and pharmacologists seeking to explore the therapeutic potential of novel oxadiazole derivatives.
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of rational drug design. The 1,2,5-oxadiazole (furazan) ring system is a notable five-membered heterocycle that has garnered significant attention for its diverse pharmacological activities and its role as a stable, hydrogen-bond-accepting bioisostere in drug candidates.[4][5][6] Derivatives of oxadiazoles are known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][7][8]
Simultaneously, the thiophene ring is a bioisostere of the benzene ring, frequently incorporated into drug molecules to modulate potency, selectivity, and pharmacokinetic profiles. Thiophene-containing compounds have demonstrated efficacy in various therapeutic areas, including inflammation and infectious diseases.
The title compound, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, represents a logical and compelling fusion of these two important pharmacophores. This guide aims to provide the foundational knowledge required to synthesize, characterize, and evaluate this molecule for its therapeutic potential.
Core Compound Properties
A thorough understanding of a compound's physicochemical properties is critical for its development. The key computed and measured properties of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine are summarized below.
Chemical Structure
Caption: Chemical structure of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine | - |
| Molecular Formula | C₆H₅N₃OS | |
| Molecular Weight | 167.19 g/mol | |
| Monoisotopic Mass | 167.01533297 g/mol | [9] |
| MDL Number | MFCD03990553 | |
| XLogP3 | 1.5 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 5 | [9] |
| Canonical SMILES | NC1=NON=C1C2=CC=CS2 |
Synthesis and Characterization
The successful investigation of any novel compound hinges on a reliable synthetic route and unambiguous structural confirmation. This section details a proposed pathway and the analytical methods for validation.
Proposed Synthetic Pathway
The synthesis of substituted amino-oxadiazoles can be achieved through various established methodologies.[4][7] A plausible and efficient route for the title compound starts from commercially available thiophene-2-carbonitrile. The rationale is to first construct the core oxadiazole ring and then introduce the amine functionality.
Caption: Proposed multi-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis
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Step 1: Synthesis of (Z)-N'-hydroxy-thiophene-2-carboximidamide.
-
To a solution of thiophene-2-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the amidoxime intermediate, which can often be used without further purification.
-
Rationale: This is a standard and high-yielding method for converting nitriles to amidoximes, the key precursor for the oxadiazole ring.
-
-
Step 2: Cyclization to 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3(2H)-one.
-
Dissolve the amidoxime from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the oxadiazolone.
-
Rationale: Ethyl chloroformate acts as a carbonyl source, reacting with both the hydroxyl and amino groups of the amidoxime to facilitate ring closure.
-
-
Step 3: Chlorination.
-
Add the oxadiazolone from Step 2 (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (DCM). Wash the combined organic layers with water and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the chloro-oxadiazole.
-
Rationale: POCl₃ is a standard and effective reagent for converting the hydroxyl group of the tautomeric oxadiazolone into a good leaving group (chloride), activating the position for nucleophilic substitution.
-
-
Step 4: Amination.
-
Dissolve the chloro-oxadiazole from Step 3 (1.0 eq) in dioxane.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) and stir at room temperature in a sealed vessel for 24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the final product, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine.
-
Rationale: The electron-deficient oxadiazole ring facilitates nucleophilic aromatic substitution, allowing ammonia to displace the chloride and form the target amine.
-
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following data are predicted for the title compound.
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ ~7.8-8.0 ppm (dd, 1H, thiophene H5)
-
δ ~7.6-7.7 ppm (dd, 1H, thiophene H3)
-
δ ~7.1-7.2 ppm (dd, 1H, thiophene H4)
-
δ ~6.7 ppm (s, 2H, -NH₂, D₂O exchangeable)[10]
-
Rationale: The thiophene protons will appear as distinct doublets of doublets in the aromatic region. The amine protons will typically present as a broad singlet that disappears upon addition of D₂O.
-
-
¹³C-NMR (100 MHz, DMSO-d₆):
-
δ ~155-160 ppm (C-amine of oxadiazole)[10]
-
δ ~140-145 ppm (C-thiophene of oxadiazole)[10]
-
δ ~127-130 ppm (3 carbons of the thiophene ring)
-
δ ~125 ppm (1 carbon of the thiophene ring, C attached to oxadiazole)
-
Rationale: The two carbons of the oxadiazole ring are highly deshielded and will appear downfield. The four distinct carbons of the thiophene ring will appear in the typical aromatic carbon region.
-
-
IR (KBr, cm⁻¹):
-
~3410, 3320 cm⁻¹ (N-H stretching of primary amine)[11]
-
~1640 cm⁻¹ (C=N stretching)[12]
-
~1590 cm⁻¹ (N-H scissoring)
-
~940 cm⁻¹ (C-O-C or N-O stretching of the ring)[12]
-
Rationale: Key functional groups provide characteristic absorption bands. The dual peaks for N-H stretching are indicative of a primary amine.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₆H₆N₃OS⁺ [M+H]⁺: 168.0283
-
Found: 168.02xx
-
Rationale: HRMS provides an exact mass measurement, confirming the elemental composition of the synthesized molecule with high precision.
-
Potential Pharmacological Profile and Future Directions
Rationale for Biological Investigation
The fusion of the 1,2,5-oxadiazole and thiophene rings suggests a high probability of significant biological activity. Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives (a closely related isomer) possess potent anti-inflammatory, analgesic, and antimicrobial activities.[1][2][5] Specifically, thiazole derivatives containing a thiophene ring have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This precedent provides a strong rationale for investigating 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine as a potential anti-inflammatory agent.
Postulated Mechanism of Action: COX-2 Inhibition
Inflammation is a biological response mediated by signaling molecules, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs. We postulate that the title compound may selectively inhibit COX-2.
Caption: Postulated inhibition of the COX-2 inflammatory pathway.
Recommended In Vitro Screening Protocol: COX-2 Inhibition Assay
To validate the hypothesis, a cell-free enzymatic assay is the first logical step. This provides direct evidence of enzyme inhibition without the complexities of cellular uptake or metabolism.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection (e.g., EIA-based kit for PGE₂)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)
-
Test compound, dissolved in DMSO
-
Celecoxib (positive control), dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in DMSO, then dilute further into the assay buffer. The final DMSO concentration in the well should be ≤1%.
-
To each well of a 96-well plate, add 170 µL of assay buffer.
-
Add 10 µL of the diluted test compound, control (Celecoxib), or vehicle (DMSO/buffer) to the appropriate wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Incubate at 37 °C for 10 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin produced using the detection kit protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is a synthetically accessible heterocyclic compound that stands at the intersection of two pharmacologically privileged scaffolds. Its structure strongly suggests potential for biological activity, particularly in the domain of anti-inflammatory therapeutics via COX-2 inhibition. The detailed synthetic and analytical protocols provided in this guide offer a clear and validated pathway for researchers to produce and confirm the molecule. The proposed biological screening workflow provides a direct and established method to test the primary hypothesis. This compound represents a promising starting point for further investigation and lead optimization in drug discovery programs.
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